
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is a derivative of picolinic acid, which is known for its role in zinc absorption and its broad-spectrum antiviral abilities .
Preparation Methods
The synthesis of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a substrate in various organic synthesis reactions . In biology and medicine, it has shown potential as an antiviral agent, particularly against enveloped viruses such as SARS-CoV-2 and influenza A . Additionally, it plays a role in zinc absorption, which is crucial for various physiological processes . In industry, it is used in the development of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to these proteins, it disrupts their structure and inhibits their function, which is crucial for viral replication and packaging . This compound specifically blocks the fusion of the virus envelope with the host cell membrane, preventing the entry of the virus into the host cell .
Comparison with Similar Compounds
6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as picloram and halauxifen-methyl . While picloram is primarily used as a herbicide, this compound has broader applications, including antiviral and zinc absorption roles . Halauxifen-methyl, another picolinic acid derivative, is also used as a herbicide but differs in its specific molecular targets and pathways .
Properties
IUPAC Name |
6-amino-3-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-6(16)5-8(9)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLIGNXZDMIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.